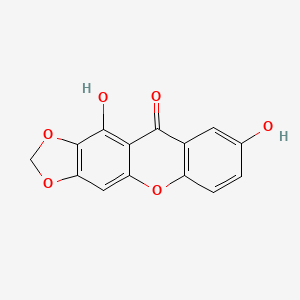
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Descripción general
Descripción
La 1,7-Dihidroxi-2,3-metilendioxixantona es un compuesto xantónico natural que se encuentra en varias especies de plantas, incluida la Polygala cyparissias . Este compuesto es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y antihiperalgésicas . Su fórmula molecular es C({14})H({8})O({6}), y tiene un peso molecular de 272,21 g/mol {_svg_3}.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La 1,7-Dihidroxi-2,3-metilendioxixantona se puede sintetizar a través de varias rutas químicas. Un método común implica la ciclización de precursores fenólicos adecuados en condiciones ácidas. Por ejemplo, la condensación de ácido 2,3-dihidroxibenzoico con floroglucinol en presencia de un agente deshidratante como el ácido polifosfórico puede producir la estructura xantónica deseada.
Métodos de Producción Industrial
La producción industrial de 1,7-Dihidroxi-2,3-metilendioxixantona generalmente implica la extracción de fuentes naturales, como las raíces de las especies de Polygala . El proceso de extracción incluye la extracción con disolventes seguida de la purificación utilizando técnicas cromatográficas para aislar el compuesto puro.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1,7-Dihidroxi-2,3-metilendioxixantona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la xantona en sus derivados dihidro correspondientes.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo aromático, introduciendo diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO(4)) y trióxido de cromo (CrO(_3)).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH(_4)) o hidruro de litio y aluminio (LiAlH(_4)).
Sustitución: Se emplean reactivos como halógenos (Cl(_2), Br(_2)) y agentes nitrantes (HNO(_3)) en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
La 1,7-Dihidroxi-2,3-metilendioxixantona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Las propiedades antioxidantes del compuesto lo hacen útil en el estudio del estrés oxidativo y los procesos celulares relacionados.
Industria: La estabilidad y bioactividad del compuesto lo convierten en un candidato para su uso en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
El mecanismo de acción de la 1,7-Dihidroxi-2,3-metilendioxixantona implica su interacción con varios objetivos moleculares y vías:
Actividad Antioxidante: El compuesto elimina los radicales libres, reduciendo el estrés oxidativo y previniendo el daño celular.
Efectos Antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo así la inflamación.
Actividad Antihiperalgésica: El compuesto modula las vías del dolor, probablemente a través de la inhibición de receptores y enzimas específicos involucrados en la percepción del dolor.
Comparación Con Compuestos Similares
La 1,7-Dihidroxi-2,3-metilendioxixantona se puede comparar con otros derivados de la xantona, como:
Mangiferina: Conocida por sus fuertes propiedades antioxidantes y antiinflamatorias.
Noratiriol: Presenta significativas actividades anticancerígenas y antiinflamatorias.
α-Mangostina: Posee potentes efectos anticancerígenos, antiinflamatorios y antimicrobianos.
La singularidad de la 1,7-Dihidroxi-2,3-metilendioxixantona radica en su combinación específica de actividades biológicas y su ocurrencia natural en ciertas especies de plantas {_svg_5} .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWSZGEVSNEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


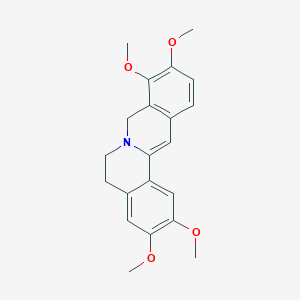
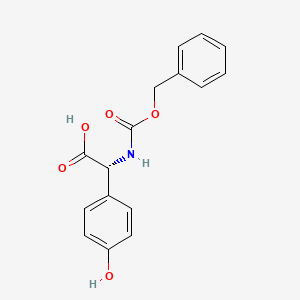
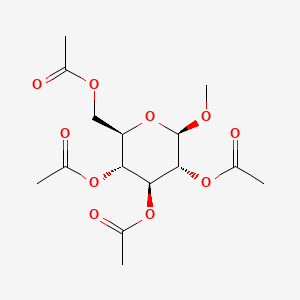
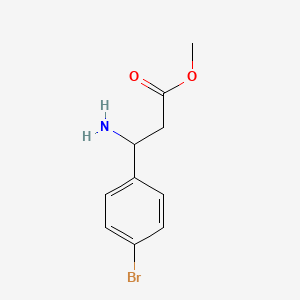
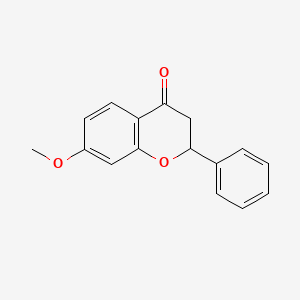

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

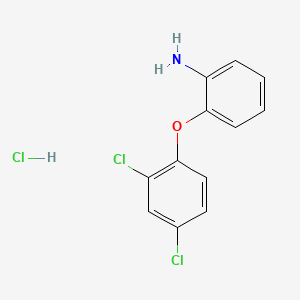
![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
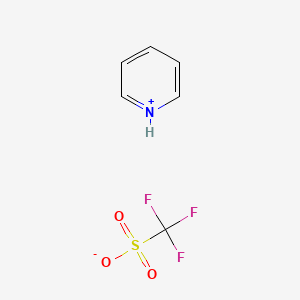
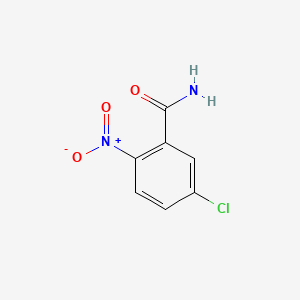
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
